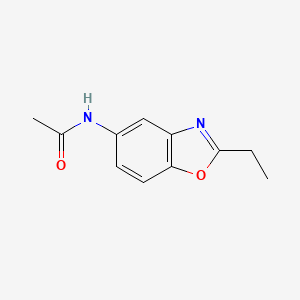

N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-11-13-9-6-8(12-7(2)14)4-5-10(9)15-11/h4-6H,3H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFSCRFPXWELFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=CC(=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogues

| Compound Name | Core Structure | Position 2 Substituent | Position 5 Substituent | Key Functional Groups |

|---|---|---|---|---|

| N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide | 1,3-Benzoxazole | Ethyl | Acetamide | C=O, NH (acetamide) |

| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 1,2-Benzisoxazole | Chloromethyl | Acetamide | ClCH2, C=O, NH (acetamide) |

| N-[2-(furan-2-yl)-1,3-benzoxazol-5-yl]acetamide derivatives | 1,3-Benzoxazole | Furan-2-yl | Acetamide + amine linkers | C=O, NH, furan oxygen |

| N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives | Benzothiazole | Trifluoromethyl | Acetamide + aryl groups | CF3, C=O, NH |

| Pyridazin-3(2H)-one acetamides | Pyridazinone | Methoxybenzyl | Acetamide + bromophenyl | C=O, NH, pyridazinone N |

Key Observations :

- Core Heterocycle: 1,3-Benzoxazole (target compound) vs. 1,2-benzisoxazole (), benzothiazole (), and pyridazinone (). The 1,3-benzoxazole’s oxygen and nitrogen separation may confer distinct electronic and steric properties compared to 1,2-benzisoxazole’s adjacent heteroatoms .

- Substituent Reactivity : The chloromethyl group in 1,2-benzisoxazole derivatives enables nucleophilic substitution, making it a versatile synthetic intermediate, unlike the inert ethyl group in the target compound .

- Pharmacophore Influence : Furan substituents () introduce aromatic π-systems for receptor binding, while trifluoromethyl groups () enhance lipophilicity and metabolic stability.

Pharmacological Activity Comparison

Key Insights :

- Receptor Specificity : Furan-substituted benzoxazoles () exhibit potent A2A receptor antagonism, suggesting the target compound’s ethyl group may favor different receptor interactions.

- Antimicrobial Activity: Phenoxy acetamides with bulky sulfonyl-piperazine groups () show broad-spectrum activity, whereas the target compound’s simpler structure may limit such efficacy.

- Structural-Activity Relationships (SAR): The presence of electron-withdrawing groups (e.g., CF3 in ) or hydrogen-bond donors (e.g., acetamide NH) correlates with enhanced target binding .

Characterization :

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalization of the benzoxazole core. A representative approach includes:

- Step 1 : Formation of the benzoxazole ring via cyclization of 2-amino-5-hydroxyacetophenone derivatives with ethylating agents under acidic conditions.

- Step 2 : Acetylation of the 5-amino group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization : Reaction yields (e.g., 52–78%) depend on solvent choice (e.g., acetone, THF), temperature control, and stoichiometric ratios of reagents. Catalysts like EDCI or HOBt improve coupling efficiency in amide bond formation .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and acetyl group integration. For example, the acetamide proton resonates at δ 2.1–2.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO, MW 204.23 g/mol) with <2 ppm error .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can crystallographic data address discrepancies in reported biological activities of benzoxazole derivatives?

Structural ambiguities (e.g., tautomerism or conformational flexibility) may lead to conflicting bioactivity data. Strategies include:

- Hydrogen Bonding Analysis : Graph-set notation (e.g., Etter’s rules) identifies key interactions (e.g., N–H···O bonds) that stabilize active conformations .

- Density Functional Theory (DFT) : Computes electrostatic potential surfaces to predict binding affinities with targets like enzymes or receptors .

- Case Study : In A2A adenosine receptor antagonists, subtle changes in piperazine substituents (e.g., 4-chloro vs. 4-methoxy) alter binding modes, explaining activity variations .

Q. What experimental design principles optimize reaction yields in multi-step syntheses of benzoxazole-acetamide hybrids?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically to identify optimal conditions. For example, refluxing in acetonitrile with piperidine improves cyclization yields by 20% compared to room-temperature reactions .

- Parallel Synthesis : Screen substituents (e.g., ethyl vs. methyl groups) on the benzoxazole core to assess steric/electronic effects on reactivity .

- Troubleshooting Low Yields : Impurities from side reactions (e.g., over-acetylation) are mitigated via HPLC monitoring and gradient elution .

Q. How do structural modifications of the benzoxazole ring influence the compound’s pharmacokinetic properties?

- Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., fluorine at position 2) enhances metabolic stability by reducing CYP450 oxidation .

- Solubility Enhancement : Polar substituents (e.g., hydroxyl or methoxy groups) improve aqueous solubility, as demonstrated in analogues with logP reductions from 3.2 to 2.5 .

- Bioisosteric Replacement : Replacing the oxazole ring with isoxazole or thiazole alters target selectivity, as seen in kinase inhibitor studies .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC50_{50}50 values for benzoxazole derivatives across studies?

- Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays). Variations in buffer pH or incubation time can shift IC by >10-fold .

- Structural Validation : Re-examine NMR and crystallographic data to rule out polymorphic forms or solvate differences that affect bioactivity .

- Meta-Analysis : Compare data across PubChem entries (e.g., CID 122368) to identify outliers caused by impurities or assay interference .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.